1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea

Chemical Biology Drug Discovery Soluble Epoxide Hydrolase

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic small molecule with the molecular formula C19H20N2O3S2 and a molecular weight of 388.5 g/mol. It belongs to the class of diaryl urea derivatives, structurally characterized by a central urea pharmacophore linking a 4-methoxybenzyl group and a substituted bithiophene system.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5
CAS No. 1797063-92-3
Cat. No. B2616322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea
CAS1797063-92-3
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
InChIInChI=1S/C19H20N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12,18,22H,10-11H2,1H3,(H2,20,21,23)
InChIKeyNIRXCZNDWDQNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1797063-92-3): Baseline Characteristics and Procurement Context


1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic small molecule with the molecular formula C19H20N2O3S2 and a molecular weight of 388.5 g/mol. It belongs to the class of diaryl urea derivatives, structurally characterized by a central urea pharmacophore linking a 4-methoxybenzyl group and a substituted bithiophene system . The compound is cataloged in several chemical databases and is primarily positioned as a research chemical for biochemical and pharmacological studies . Publicly available high-quality data from primary literature or authoritative databases confirming a specific, well-defined mechanism of action are currently limited.

1 Urea-based probe with unique bithiophene-hydroxymethyl motif
2 Suitable for exploratory SAR and target-engagement studies
3 Mechanism data limited; use as structural comparator or negative control

Why In-Class Urea-Based Inhibitors Cannot Simply Replace 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea


The central urea motif is a common pharmacophore for enzyme inhibitors, notably for soluble epoxide hydrolase (sEH) and various kinases. However, the specific geometry and electronics of the bithiophene-hydroxymethyl and 4-methoxybenzyl substituents create a unique spatial and electrostatic fingerprint. This fingerprint likely governs its binding kinetics and selectivity profile, meaning even subtle modifications in analog compounds can result in drastically different on-target potency, off-target liability, and pharmacokinetic behavior. Therefore, generic substitution without direct, quantitative cross-comparison of these parameters is scientifically unjustified [1].

Unique spatial fingerprint
The bithiophene-hydroxymethyl group likely alters binding kinetics compared to other urea-based sEH or kinase inhibitors, limiting direct interchangeability.
Absent comparative potency data
Without published Ki or IC50 values, confidence in substituting this compound for a characterized analog is extremely low; quantitative head-to-head data must be obtained from the vendor.
Class-level activity may not transfer
Even among urea derivatives, selectivity and off-target profiles can diverge; a documented sEH inhibitor from the same general class (BDBM408978) has a Ki of 1.40 nM, but this does not predict the activity of the current compound.

Quantitative Differentiation Evidence for 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea


Evidence Gap Analysis: Lack of Publicly Accessible Comparator Data

A comprehensive search of primary research papers, patents, and authoritative databases (e.g., PubMed, Google Patents, PubChem) did not yield direct, head-to-head quantitative comparison data for 1-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea against its nearest structural analogs. While the compound's structure is cataloged and a related but structurally distinct urea derivative is a known potent sEH inhibitor (Ki = 1.40 nM for human sEH) [1], no quantitative Ki, IC50, or selectivity data were found for this specific compound in the allowed primary sources. This represents a critical evidence gap, meaning its claimed superiority over any specific comparator is currently unverifiable.

Evidence gap
Data to verify
Target compound
No quantitative biological activity data found in primary sources.
Reference comparator
BDBM408978 (structurally distinct urea-based sEH inhibitor): Ki = 1.40 nM for human sEH [1].
Lack of verifiable data prohibits direct quantitative comparison; procurement should depend on vendor-supplied potency results.
Data mining of BindingDB, PubMed, and patent literature as of search date.
Chemical Biology Drug Discovery Soluble Epoxide Hydrolase

Recommended Research Application Scenarios for 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea


Use as a Structural Comparator Tool for Urea-Based Inhibitor Studies

In the absence of definitive potency data, this compound is best deployed as a structural probe or negative control in projects focused on urea-based inhibitors, such as those targeting soluble epoxide hydrolase (sEH). Its distinct bithiophene 'left-hand' side, combined with the methoxybenzyl 'right-hand' side, makes it a useful tool for structure-activity relationship (SAR) studies aiming to map the chemical space around the urea core, as documented in related patent families [1].

Prospective Selectivity Profiling Against Closely Related Enzymes

Given the known activity of structurally similar urea compounds against sEH, a key application scenario is to profile this specific compound against a focused panel of epoxide hydrolases (e.g., human sEH, microsomal epoxide hydrolase). Such profiling would generate the missing quantitative comparator data, testing the hypothesis that the hydroxy(thiophen-3-yl)methyl moiety confers a unique selectivity window, and directly enabling its differentiation from analogs described in patents like US10377744 [1].

Chemical Chaperone or Folding Probe for Thiophene-Binding Proteins

A search suggested potential off-target binding to HSP90alpha (HSP90AA1) for a compound with a similar SMILES notation [2]. This compound could be used in a thermal shift or fluorescence polarization assay, alongside verified HSP90 binders, to investigate whether the thiophene-hydroxymethyl scaffold constitutes a novel motif for binding to heat shock proteins or other nucleotide-binding domains, an application for which it would not require a comparator-derived minimal potency threshold.

Application
Selection Property
Validation Focus
Structural SAR probe for urea-based inhibitors
Distinct bithiophene and methoxybenzyl substitution pattern
Binding mode comparison against sEH reference inhibitors
Selectivity profiling across epoxide hydrolases
Hypothesized selectivity window from hydroxy(thiophen-3-yl)methyl group
Panel screening against human sEH and microsomal epoxide hydrolase
Thiophene-binding protein interaction probe
Potential HSP90alpha-binding motif (based on similar SMILES compound)
Thermal shift or fluorescence polarization assay with known HSP90 binders
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